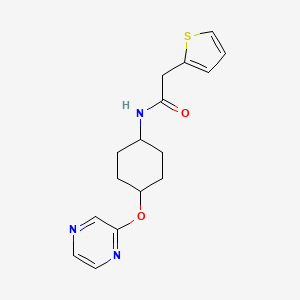

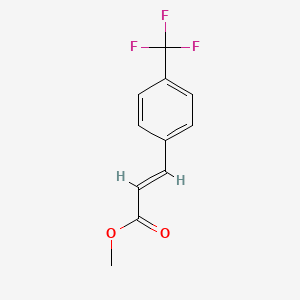

![molecular formula C21H26N2O3 B2858970 4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-29-4](/img/structure/B2858970.png)

4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS number 478078-29-4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound might involve the use of 4-tert-Butylbenzoyl chloride , which is a reactant in the preparation of multi-branched structures based on triphenylamine for enhanced two-photon absorption .Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical techniques. Unfortunately, the specific molecular structure is not provided in the available resources .Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Properties of Ortho-linked Polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol shows the creation of new polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, highlighting their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Chemical Reactivity

An Unexpected Trimethylstannylpyrrole from a stannylated derivative provides an example of the diverse synthetic routes available for creating complex organic molecules with potential applications in materials science and medicinal chemistry (Meetsma, Dijkstra, Have, & Leusen, 1996).

Enhancing Reductive Cleavage of Aromatic Carboxamides demonstrates the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, offering insights into methodologies for generating amines under mild conditions, relevant for pharmaceutical synthesis (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Potential for Biomedical Applications

N-Benzyltetrahydropyrido-anellated Thiophene Derivatives New Anticholinesterases

explores the synthesis and structure of compounds with potential therapeutic applications, specifically targeting enzyme inhibition for conditions such as Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).

Advanced Materials and Organogels

Organogels Based on J- and H-Type Aggregates of amphiphilic perylenetetracarboxylic diimides research illustrates the development of novel materials with specific aggregation properties, capable of forming fluorescent gels. This showcases the compound's relevance in designing materials with tailored optical properties (Wu, Xue, Shi, Chen, & Li, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h6-9,11-12,17,22H,4-5,10,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVDBTMUXBRJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

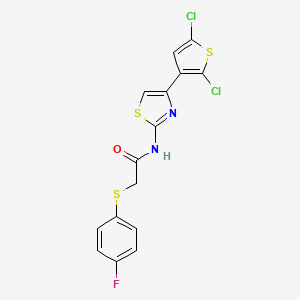

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2858894.png)

![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)

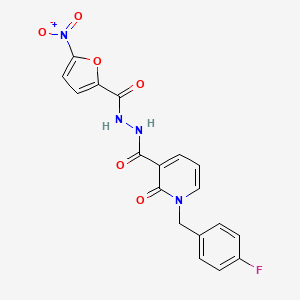

![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)

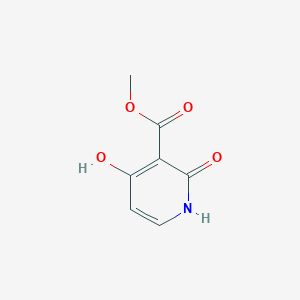

![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858903.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858905.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)